molecular formula C10H9N3O2 B1426493 5-(1-methyl-1H-pyrazol-4-yl)-pyridine-2-carboxylic acid CAS No. 1174324-58-3

5-(1-methyl-1H-pyrazol-4-yl)-pyridine-2-carboxylic acid

Cat. No. B1426493
CAS RN: 1174324-58-3
M. Wt: 203.2 g/mol
InChI Key: ZQXBGKOEBQZYHN-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)-pyridine-2-carboxylic acid, also known as MPPA, is a heterocyclic compound with potential applications in scientific research. It is a pyrazolopyridine derivative that has been shown to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-(1-methyl-1H-pyrazol-4-yl)-pyridine-2-carboxylic acid and its derivatives serve as key scaffolds in the synthesis of various heterocyclic compounds, demonstrating significant biological activities. For instance, the synthesis and application of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds have been explored due to their broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and diagnostic applications. Such scaffolds are particularly noteworthy for their ability to interact with various biological targets, highlighting the compound's versatility in drug discovery and medicinal chemistry (Cherukupalli et al., 2017).

Catalysis and Green Chemistry

The compound has also found applications in catalysis and green chemistry. The development of hybrid catalysts for synthesizing heterocyclic compounds emphasizes the importance of such molecules in creating environmentally friendly and efficient synthetic routes. This approach supports the advancement of sustainable chemistry practices by employing versatile catalysts to develop bioactive molecules with potential pharmaceutical applications (Parmar et al., 2023).

Biological Significance and Therapeutic Applications

Moreover, compounds derived from 5-(1-methyl-1H-pyrazol-4-yl)-pyridine-2-carboxylic acid showcase a wide range of biological activities, making them valuable in the design of new therapeutic agents. Their structural resemblance to purines allows these derivatives to serve as potent scaffolds for developing drugs targeting various diseases. Research has revealed their potential in addressing conditions related to the central nervous system, cardiovascular system, and cancer, among others. This demonstrates the compound's pivotal role in medicinal chemistry for exploring new therapeutic avenues (Chauhan & Kumar, 2013).

properties

IUPAC Name

5-(1-methylpyrazol-4-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-6-8(5-12-13)7-2-3-9(10(14)15)11-4-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXBGKOEBQZYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-methyl-1H-pyrazol-4-yl)-pyridine-2-carboxylic acid

Synthesis routes and methods

Procedure details

TFA (1 mL) was added to a solution of tert-butyl 5-(1-methyl-1H-pyrazol-4-yl)-pyridine-2-carboxylate (81 mg) in dichloromethane (4 mL), and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure to obtain a crude product of the title compound (170 mg).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
tert-butyl 5-(1-methyl-1H-pyrazol-4-yl)-pyridine-2-carboxylate
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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